3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride: is a chemical compound with the molecular formula C6H16ClN3O2S and a molecular weight of 229.72 g/mol . It is typically found as a white crystalline solid and is highly soluble in water . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride typically involves the reaction of N,N-dimethylpyrrolidine with sulfonamide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is then purified through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry: 3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a reagent in chemical reactions .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It serves as a model compound for understanding the behavior of sulfonamide derivatives in biological systems .
Medicine: It is investigated for its potential as an antimicrobial and anticancer agent .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of 3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide: The non-hydrochloride form of the compound.
N,N-Dimethylpyrrolidine-1-sulfonamide: Lacks the amino group.
3-Amino-N,N-dimethylpyrrolidine-1-sulfonic acid: The oxidized form of the compound.
Uniqueness: 3-Amino-N,N-dimethylpyrrolidine-1-sulfonamide hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the amino group, dimethylpyrrolidine ring, and sulfonamide moiety makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-amino-N,N-dimethylpyrrolidine-1-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O2S.ClH/c1-8(2)12(10,11)9-4-3-6(7)5-9;/h6H,3-5,7H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKIVWWCQQNBQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.